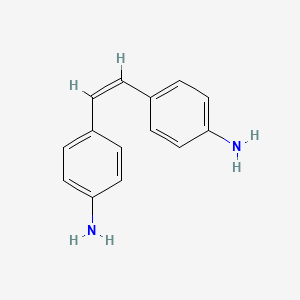

(Z)-4,4'-(Ethene-1,2-diyl)dianiline

Descripción

Nomenclature, Structural Characteristics, and Stereochemical Considerations

A precise understanding of the compound's nomenclature and structure is fundamental to any scientific discussion.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-[(1Z)-2-(4-aminophenyl)ethenyl]aniline . nih.gov It is also commonly referred to as (Z)-4,4'-diaminostilbene or cis-4,4'-diaminostilbene. A variety of synonyms are used in chemical literature and databases, which are compiled in the table below.

| Nomenclature Type | Name |

| IUPAC Name | 4-[(1Z)-2-(4-aminophenyl)ethenyl]aniline |

| Common Name | (Z)-4,4'-Diaminostilbene |

| Synonym | cis-4,4'-Diaminostilbene |

| Synonym | (Z)-4,4'-(Ethene-1,2-diyl)bis(aniline) |

| CAS Registry Number | 34321-29-4 |

The molecular structure of (Z)-4,4'-(ethene-1,2-diyl)dianiline is characterized by two aniline (B41778) (aminobenzene) rings linked by a central ethene-1,2-diyl (vinylene) bridge. The key functional groups are the two primary amine (-NH₂) groups, one on each of the phenyl rings at the para-position relative to the vinylene bridge. The presence of these amine groups makes the compound a diamine, and their aromatic nature classifies it as an aromatic diamine. The central carbon-carbon double bond of the ethene bridge provides a rigid linkage between the two aromatic systems.

To fully appreciate the unique characteristics of this compound, it is instructive to compare it with its (E)-isomer and its saturated analogue, 4,4'-ethylenedianiline (B109063).

(E)-4,4'-(Ethene-1,2-diyl)dianiline : Also known as trans-4,4'-diaminostilbene, this isomer has the two aniline rings on opposite sides of the double bond. This configuration allows for a more planar molecular structure, leading to greater thermal stability and different photophysical properties, such as fluorescence, which is often quenched in the cis-isomer. researchgate.net The trans-isomer is typically the major product in many synthetic routes due to its greater stability. nih.gov

4,4'-Ethylenedianiline : This is the saturated analogue, where the ethene bridge is replaced by an ethane (B1197151) bridge. The absence of the double bond removes the rigidity of the central linkage, allowing for free rotation. This flexibility results in a very different three-dimensional structure and a lack of the extended π-conjugation seen in the stilbene (B7821643) derivatives.

| Compound | Stereochemistry | Key Structural Feature |

| This compound | Z (cis) | Non-planar, sterically hindered |

| (E)-4,4'-(Ethene-1,2-diyl)dianiline | E (trans) | Planar, extended conjugation |

| 4,4'-Ethylenedianiline | N/A | Flexible ethane bridge, no π-conjugation in the bridge |

While detailed experimental data for this compound is not widely available, the properties of its saturated analogue, 4,4'-ethylenedianiline, are better documented. For instance, the melting point of 4,4'-ethylenedianiline is reported to be in the range of 133-137 °C. chemicalbook.com

Historical Evolution of Diarylalkene and Diamine Research

The study of diarylalkenes, particularly stilbene and its derivatives, has a rich history. The name "stilbene" was derived from the Greek word "stilbos," meaning shining, a reference to its lustrous appearance. Research into stilbenes has been extensive, covering their synthesis, stereochemistry, and photophysical properties. nih.gov The photochemical isomerization between cis and trans forms has been a subject of fundamental research in organic photochemistry. acs.org

Aromatic diamines have also been a cornerstone of polymer chemistry for many decades. Their bifunctional nature allows them to act as monomers in the synthesis of a wide range of high-performance polymers, including polyamides, polyimides, and polyurethanes. The specific structure of the aromatic diamine monomer has a profound impact on the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility. researchgate.net

Theoretical Foundation and Research Objectives

The scientific interest in this compound is rooted in its unique combination of a cis-stilbene (B147466) core and two reactive amine functionalities. This structure suggests several potential areas of research:

Polymer Chemistry : The non-planar, bent structure of the (Z)-isomer could be exploited in polymer synthesis to create materials with unique properties. Unlike the linear and rigid (E)-isomer, incorporating the (Z)-isomer into a polymer backbone could lead to polymers with altered chain packing, potentially improving solubility and processability without sacrificing thermal stability.

Materials Science : The photoisomerization of the stilbene core from the (Z) to the (E) form, or vice versa, could be utilized in the development of photoresponsive materials. The change in molecular geometry and electronic properties upon isomerization could be harnessed for applications in optical data storage, molecular switches, and smart materials.

Coordination Chemistry : The two amine groups can act as ligands, coordinating to metal centers to form coordination polymers or discrete metal complexes. The specific geometry of the (Z)-isomer would enforce a particular spatial arrangement of the metal centers, which could lead to novel catalytic or magnetic properties.

The primary research objective for a compound like this compound would be to synthesize and isolate the pure (Z)-isomer, which can be challenging due to its lower stability compared to the (E)-isomer. Subsequent objectives would involve a thorough characterization of its physical and chemical properties, including its photophysical behavior, and an exploration of its utility as a monomer in polymer synthesis or as a building block in the creation of novel functional materials.

Structure

3D Structure

Propiedades

Número CAS |

34321-29-4 |

|---|---|

Fórmula molecular |

C14H14N2 |

Peso molecular |

210.27 g/mol |

Nombre IUPAC |

4-[(Z)-2-(4-aminophenyl)ethenyl]aniline |

InChI |

InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1- |

Clave InChI |

KOGDFDWINXIWHI-UPHRSURJSA-N |

SMILES isomérico |

C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)N)N |

SMILES canónico |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N |

Origen del producto |

United States |

Synthetic Methodologies and Route Development

Stereoselective Synthesis of the (Z)-Ethene-1,2-diyl Moiety

The creation of the central (Z)-ethene-1,2-diyl moiety with high stereoselectivity is a pivotal step in the synthesis of (Z)-4,4'-(ethene-1,2-diyl)dianiline. Both catalytic and non-catalytic methods have been developed to achieve this.

Catalytic Approaches to Z-Alkene Formation

Catalytic hydrogenation of an alkyne precursor is a primary method for the synthesis of (Z)-alkenes. The use of a "poisoned" or deactivated catalyst is essential to prevent over-reduction to the corresponding alkane.

Lindlar's Catalyst: This heterogeneous catalyst, composed of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline (B57606), is a classic choice for the semi-hydrogenation of alkynes to yield cis-alkenes. thieme-connect.delibretexts.org The quinoline serves to deactivate the catalyst, preventing the further reduction of the initially formed (Z)-alkene. libretexts.org

| Catalyst System | Substrate | Product | Selectivity | Reference |

| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Diphenylacetylene | (Z)-Stilbene | High Z-selectivity | thieme-connect.de |

| Zinc-Anilide Complex | Internal Alkynes | (Z)-Alkenes | High Z:E ratio | acs.org |

Other Catalytic Systems: Research has also explored other catalytic systems for Z-selective alkyne semi-hydrogenation. For instance, a zinc-anilide complex has been shown to effectively catalyze the semi-hydrogenation of both aryl- and alkyl-substituted internal alkynes with high Z:E ratios. acs.org The mechanism involves a stereospecific hydrozincation step that leads exclusively to the syn-isomer, which upon protonation yields the (Z)-alkene. acs.org

Non-Catalytic Stereocontrolled Routes

While catalytic methods are prevalent, non-catalytic routes also offer pathways to (Z)-stilbene derivatives.

Wittig Reaction: The Wittig reaction, involving the reaction of a phosphorus ylide with an aldehyde or ketone, can be tuned to favor the formation of (Z)-alkenes, particularly when using non-stabilized ylides under salt-free conditions. The choice of solvent and base can also influence the stereochemical outcome.

Other Methods: Other methods, such as the reductive coupling of carbonyl compounds (McMurry reaction), can also produce stilbene (B7821643) derivatives. The stereoselectivity of the McMurry reaction is often dependent on the steric bulk of the substituents on the carbonyl compounds. chemrxiv.org

Integration of Aniline (B41778) Functionalities

The introduction of the aniline groups is a critical step that can be performed either before or after the formation of the ethene bridge.

Reduction of Nitro Groups: A common and efficient method is the reduction of a dinitro-stilbene precursor. Various reducing agents can be employed for this transformation. For example, the hydrogenation of 4-nitrostilbene (B156276) using a cobalt sulfide (B99878) catalyst has been reported to produce 4-aminostilbene. prepchem.com Other methods for reducing nitroarenes include the use of metals like iron, tin, or zinc in acidic media, or catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). ontosight.ai

Buchwald-Hartwig Amination: For precursors where a halogen is present on the aromatic ring, the Buchwald-Hartwig amination offers a powerful method for forming the carbon-nitrogen bond. This palladium-catalyzed cross-coupling reaction can be used to introduce the amino group directly.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential.

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the reaction rate, yield, and even the stereoselectivity of the synthesis. For catalytic hydrogenations, solvents like methanol (B129727), ethanol (B145695), or ethyl acetate are commonly used. In the case of the Wittig reaction, the polarity and coordinating ability of the solvent can influence the stability of the intermediates and thus the E/Z ratio of the product.

Temperature is another critical parameter. Many of the reactions involved in the synthesis of stilbene derivatives are temperature-sensitive. For instance, catalytic hydrogenations are often carried out at or near room temperature to maintain the selectivity of the catalyst. In contrast, reactions like the Heck or McMurry coupling may require elevated temperatures to proceed at a reasonable rate. chemrxiv.orgwiley-vch.de Precise temperature control is crucial to minimize side reactions and prevent isomerization of the desired (Z)-isomer to the more thermodynamically stable (E)-isomer. The use of flow microreactors has been shown to allow for precise control of reaction times and temperatures, which can be advantageous in controlling rapid isomerizations. acs.org

Catalyst Loading and Co-Catalyst Utilization

The catalytic hydrogenation of a precursor like 4,4'-dinitrostilbene (B1234727) is a critical step where catalyst choice and loading are paramount to achieving high selectivity for the cis-isomer while simultaneously reducing the nitro groups to amines. The key challenge is to prevent the reduction of the central carbon-carbon double bond.

Research on analogous stilbene derivatives, such as the synthesis of 4,4'-diaminostilbene-2,2'-disodium sulfonate from its dinitro precursor, provides insights into effective catalytic systems. In such hydrogenations, catalysts like platinum or palladium, often supported on charcoal or kieselguhr, are employed. google.com The process is typically conducted at atmospheric pressure and within a controlled pH range of 5.6 to 7.0 and a temperature of 70 to 90°C to maintain the integrity of the ethylenic bond. google.com

For the stereoselective synthesis of other (Z)-stilbene derivatives, ruthenium-based catalysts have also been utilized. For instance, ruthenium-catalyzed partial hydrogenation of alkynes has been shown to yield (E)-alkenes with high selectivity, and similar principles can be adapted to favor the Z-isomer under different conditions. researchgate.net Furthermore, novel mono(amidine) organocatalysts have been developed for the asymmetric synthesis of non-symmetric cis-stilbene (B147466) diamines, achieving high enantioselection (>95% ee) across various substrates. nih.gov

Below is a table summarizing plausible catalytic systems for the synthesis of this compound based on related reactions.

Table 1: Plausible Catalytic Systems for this compound Synthesis

| Precursor | Catalyst System | Catalyst Support | Key Reaction Conditions | Reference for Analogy |

|---|---|---|---|---|

| 4,4'-Dinitrostilbene | Platinum or Palladium (or their oxides) | Charcoal, Kieselguhr | pH: 5.6-7.0, Temp: 70-90°C, Aqueous medium | google.com |

| Aryl Nitromethane & Aryl Aldimine | Mono(amidine) organocatalysts (MAM) | - | Low temperature (-20 to -78 °C), Toluene (B28343) | nih.govnih.gov |

Advanced Purification and Isolation Techniques

The purification of this compound is primarily focused on separating it from the more stable trans-isomer and any unreacted starting materials or byproducts. A combination of chromatographic methods and crystallization is typically required to obtain the pure (Z)-isomer.

Chromatographic Separation Methodologies

Flash column chromatography is a standard technique for purifying organic compounds. orgsyn.org For the separation of stilbene derivatives and related compounds, silica (B1680970) gel is a common stationary phase. nih.govrsc.org The choice of mobile phase (eluent) is critical for achieving good separation between the cis and trans isomers.

In the purification of related nonsymmetric cis-stilbene diamines, flash column chromatography on silica gel using a gradient of ethyl acetate in pentane (B18724) or methanol in dichloromethane (B109758) has proven effective. nih.govrsc.org For instance, a gradient from 20% ethyl acetate in pentane to a 1:1 mixture can be employed. rsc.org The separation is based on the different polarities and shapes of the isomers; the more planar trans-isomer often interacts differently with the stationary phase compared to the bent cis-isomer. kyoto-u.ac.jp

High-Performance Liquid Chromatography (HPLC) offers a more powerful separation method. Specialized columns, such as those embedded with silver nanoparticles, have been used to separate cis/trans stilbene isomers. kyoto-u.ac.jp In such systems, the retention behavior can be influenced by the molecular geometry, with the less planar cis-isomer sometimes eluting at a different rate than the trans-isomer. kyoto-u.ac.jp

Table 2: Chromatographic Conditions for Purifying (Z)-Stilbene Derivatives

| Chromatography Type | Stationary Phase | Mobile Phase / Eluent System | Compound Type | Reference |

|---|---|---|---|---|

| Flash Column | Silica Gel | Ethyl Acetate / Pentane (gradient) | N-substituted amides, stilbene precursors | rsc.org |

| Flash Column | Silica Gel | Methanol / Dichloromethane | Nonsymmetric cis-stilbene diamines | nih.gov |

Crystallization and Recrystallization Protocols

Crystallization is a crucial final step for obtaining highly pure this compound. The success of this technique relies on the differential solubility of the cis- and trans-isomers in a given solvent or solvent mixture. Fractional crystallization is often necessary when a mixture of isomers is present. md-scientific.dk

For trans-stilbene (B89595), a common purification method involves recrystallization from alcohols like ethanol or isopropanol. google.com However, finding a suitable solvent for the (Z)-isomer requires careful selection to enrich the desired isomer in the crystalline phase or in the mother liquor. For some complex stilbene dyes, a mixture of solvents like dioxane and pyridine (B92270) has been used for recrystallization. sciforum.net In the case of a brominated derivative of 4,4'-(ethane-1,2-diyl)dianiline, crystallization from toluene yielded colorless needles.

The process often involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly. The resulting crystals are then isolated by filtration. The choice of solvent can significantly impact the purity and yield of the final product.

Table 3: Potential Solvents for Crystallization of Stilbene Derivatives

| Compound Type | Solvent(s) for Crystallization | Outcome | Reference for Analogy |

|---|---|---|---|

| trans-Stilbene | Ethanol, Isopropanol | Purification of the trans-isomer | google.com |

| Disazo Symmetrical Stilbene Dyes | Dioxane:Pyridine (90:10 v/v) | Purification of the dye | sciforum.net |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon frameworks.

¹H NMR for Proton Environment and Stereochemical Assignment

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. For "(Z)-4,4'-(Ethene-1,2-diyl)dianiline," the key diagnostic signals are those of the vinylic and aromatic protons. The cis-(Z) configuration of the double bond significantly influences the chemical shift of the vinylic protons due to anisotropic effects. In (Z)-stilbene, the vinylic protons typically resonate at a characteristic chemical shift. The presence of electron-donating amino groups at the para-positions of the phenyl rings is expected to shield the aromatic protons, causing their signals to appear at lower chemical shifts compared to unsubstituted (Z)-stilbene.

Table 1: Representative ¹H NMR Data for (Z)-Stilbene Analogues

| Compound | Solvent | Vinylic Protons (δ, ppm) | Aromatic Protons (δ, ppm) |

| (Z)-Stilbene | CDCl₃ | ~6.5 (s, 2H) | ~7.2-7.4 (m, 10H) |

Note: This table presents typical data for the parent (Z)-stilbene. The presence of amino groups in the target compound would alter these values.

The coupling constants (J-values) between adjacent protons are also critical for stereochemical assignment. For a cis double bond, the ³JHH coupling constant is typically in the range of 8-12 Hz, which is significantly smaller than the 12-18 Hz observed for trans isomers.

¹³C NMR for Carbon Backbone and Functional Group Identification

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The signals for the vinylic carbons in (Z)-stilbene derivatives are typically found in the range of 125-135 ppm. The carbons of the phenyl rings will produce a set of signals in the aromatic region (typically 110-150 ppm). The carbon atoms bonded to the amino groups (C-NH₂) are expected to be significantly shielded and will appear at a characteristic chemical shift.

Table 2: Representative ¹³C NMR Data for (Z)-Stilbene Analogues

| Compound | Solvent | Vinylic Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) |

| (Z)-Stilbene | CDCl₃ | ~129.0 | ~127.2, 128.3, 137.3 |

Note: This table presents typical data for the parent (Z)-stilbene. The amino substituents in the target compound would influence these chemical shifts.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For "this compound," this would show correlations between adjacent aromatic protons and potentially a weak correlation between the vinylic and ortho-aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the vinylic and aromatic regions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Presence

The IR spectrum of "this compound" would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine groups are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C=C stretching vibration of the cis-disubstituted alkene would likely be observed around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic C=C stretching bands are found in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are also diagnostic for the substitution pattern of the aromatic rings.

Table 3: Expected Key IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Vinylic C=C Stretch | 1640 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Raman Spectroscopy for Vibrational Modes and Conjugation Assessment

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching mode of the central double bond in stilbene (B7821643) derivatives is often a strong band in the Raman spectrum, and its frequency can provide insights into the degree of conjugation within the molecule. For (Z)-stilbene, this band is typically observed around 1630 cm⁻¹ researchgate.netnih.gov. The symmetric stretching of the phenyl rings also gives rise to a strong Raman band. The study of the Raman spectra of isotopically substituted analogues can further aid in the precise assignment of vibrational modes researchgate.netnih.gov.

Table 4: Expected Key Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Vinylic C=C Stretch | ~1630 |

| Aromatic Ring Stretch | 1580 - 1610 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through the analysis of their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The theoretical exact mass of this compound has been calculated based on its molecular formula, C₁₄H₁₄N₂. bgu.ac.il

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂ | bgu.ac.il |

| Exact Mass | 210.115698455 Da | bgu.ac.il |

| Molecular Weight | 210.27 g/mol | bgu.ac.il |

This data is based on computational calculations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that separates components of a mixture and then provides mass spectra for each component, making it ideal for assessing the purity of a sample. In the context of stilbene derivatives, GC-MS is used to monitor the isomerization from the trans to the cis form. researchgate.net

For a sample of this compound, a GC-MS analysis would involve injecting the sample into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. The resulting chromatogram would ideally show a single major peak corresponding to the (Z)-isomer, with the retention time being a key identifier. The mass spectrum of this peak would then be used to confirm its identity. The presence of other peaks could indicate impurities or the presence of the trans-isomer. While the specific chromatogram for the purity assessment of this compound is not available in the cited literature, the technique is standard for this purpose. chromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Investigation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like stilbenes. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectra of stilbene derivatives are characterized by intense absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the stereochemistry (cis or trans) and substitution on the aromatic rings. For cis-isomers of stilbenes, a main absorption band is typically observed at a shorter wavelength compared to their trans counterparts. For example, studies on resveratrol (B1683913) and its glucoside show that the cis forms have a UV absorption maximum at 285 nm, whereas the trans forms absorb at higher wavelengths (308-336 nm). researchgate.net Similarly, the parent cis-stilbene (B147466) molecule exhibits a strong absorption peak at approximately 276 nm.

Based on these findings for structurally related compounds, the UV-Vis spectrum of this compound in a suitable solvent is expected to show a primary absorption band in the 280-290 nm region.

Table 2: Expected UV-Vis Absorption Data for this compound

| Compound | Expected λmax (nm) | Transition Type | Reference (for related compounds) |

| This compound | ~280-290 | π → π* | researchgate.net |

This data is an educated estimation based on structurally similar compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While specific crystal structure data for this compound is not present in the surveyed literature, studies on analogous molecules provide insight into the expected structural features. For instance, the crystal structure of a related compound, 4,4′-(ethane-1,2-diyl)bis(2,6-dibromoaniline), reveals that the molecule lies across an inversion center, leading to strictly coplanar benzene (B151609) rings. researchgate.netnih.gov In this structure, molecules are linked by N—H⋯N and weak N—H⋯Br hydrogen bonds, forming a two-dimensional network. researchgate.netnih.gov It is plausible that this compound would also exhibit significant intermolecular hydrogen bonding involving the amino groups, influencing its solid-state packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to verify its purity and composition.

For this compound, with the molecular formula C₁₄H₁₄N₂, the theoretical elemental composition can be calculated. Experimental verification through combustion analysis would be a crucial step in its characterization. Research on similar nitrogen-containing organic compounds shows that experimental findings are typically reported alongside calculated values for comparison. unimi.itresearchgate.net

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 79.97 |

| Hydrogen | H | 6.71 |

| Nitrogen | N | 13.32 |

This data is calculated based on the molecular formula C₁₄H₁₄N₂.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical and physical properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance, as the energy gap between them is crucial for determining the molecule's electronic absorption characteristics and reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. Studies on stilbene (B7821643) derivatives often employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d) or larger.

For (Z)-4,4'-(Ethene-1,2-diyl)dianiline, DFT calculations would reveal that the HOMO is primarily localized across the π-system of the entire molecule, with significant contributions from the electron-donating amino groups and the central ethene bridge. The LUMO, conversely, is also a π-type orbital, concentrated on the stilbene backbone. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter. Due to the non-planar, sterically hindered structure of the (Z)-isomer, its π-conjugation is less effective than in the (E)-isomer, which generally results in a larger HOMO-LUMO gap.

Note: These values are illustrative, based on typical DFT (B3LYP/6-31G(d)) results for similar cis-stilbene (B147466) chromophores, as specific published data for this compound is scarce.

While DFT is prevalent, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer alternative, often more computationally intensive, approaches. Historically, semi-empirical methods like AM1 and PM3 have also been used for large molecules, though with lower accuracy. An ab initio calculation, such as MP2, would provide a more accurate description of electron correlation effects, which can be important for predicting the subtle energetic differences between conformers. However, for a molecule of this size, such calculations are demanding. These methods would confirm the general electronic features predicted by DFT but might offer refined energetic and geometric parameters.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of this compound is not static. Rotations around single bonds and the potential for isomerization define its dynamic character, which can be mapped out on a potential energy surface (PES). A PES illustrates the energy of the molecule as a function of its geometric coordinates.

Two primary rotational modes are of interest: the rotation of the aminophenyl groups around the C-C single bonds and the twisting around the central C=C double bond (which leads to isomerization).

The rotation of the aniline (B41778) rings is a relatively low-energy process. Computational studies on similar systems show that the barrier to this rotation is typically in the range of 4-8 kcal/mol. This rotation is influenced by steric hindrance between the ortho-hydrogens of the phenyl rings and the hydrogens of the ethene bridge, as well as by the electronic effects of the amino group.

Table 2: Representative Calculated Rotational Barriers

| Rotation Axis | Dihedral Angle Range | Estimated Barrier (kcal/mol) |

|---|---|---|

| Ar-CH Bond | 0° to 180° | 4 - 8 |

| C=C Bond (Isomerization) | 0° to 180° | > 40 |

Note: Values are estimates based on studies of stilbene and its derivatives. The exact barriers are sensitive to the computational method and basis set used.

The isomerization from the (Z) form to the more stable (E) form is a crucial photochemical and thermal process. Computationally, this is investigated by mapping the potential energy surface along the torsional angle of the central double bond. This process involves a high-energy transition state, often described as having a perpendicular arrangement of the two phenyl groups, where the π-bond is effectively broken. The activation energy for this thermal isomerization is substantial, making the (Z)-isomer kinetically stable at room temperature in the absence of light. libretexts.org

Calculations consistently show that the (E)-isomer of stilbene derivatives is thermodynamically more stable than the (Z)-isomer. The energy difference is primarily due to the significant steric strain in the (Z)-isomer, where the two phenyl rings are forced into a crowded, non-planar conformation. This steric clash disrupts the planarity and reduces the extent of π-conjugation compared to the relatively flat (E)-isomer. The calculated energy difference is typically found to be around 3-5 kcal/mol.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental measurements.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. rsc.org For this compound, TD-DFT calculations would predict the primary electronic transitions. The main absorption band would correspond to the HOMO→LUMO transition. Due to the reduced conjugation from its non-planar structure, the predicted maximum absorption wavelength (λ_max) for the (Z)-isomer is expected to be at a shorter wavelength (higher energy) compared to the (E)-isomer.

Furthermore, vibrational frequencies can be calculated using DFT. These calculations produce a theoretical infrared (IR) spectrum. The computed frequencies for C-H stretching, N-H stretching, C=C stretching, and aromatic ring modes can be compared with experimental FT-IR data to confirm the structure and identify characteristic vibrational modes of the (Z)-conformation.

Table 3: Predicted Spectroscopic Data

| Spectroscopy Type | Parameter | Predicted Value | Key Transition / Vibration |

|---|---|---|---|

| UV-Vis (TD-DFT) | λ_max | ~270-290 nm | π → π* (HOMO→LUMO) |

| Infrared (DFT) | N-H stretch | 3400-3500 cm⁻¹ | Asymmetric/Symmetric stretch |

| Infrared (DFT) | C=C stretch | ~1630-1650 cm⁻¹ | Ethene double bond stretch |

Note: These predictions are based on typical results for cis-stilbene derivatives. The solvent environment can influence experimental values.

Molecular Dynamics Simulations for Dynamic Behavior in Different Media

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. nih.gov For a molecule like this compound, MD simulations can provide detailed insights into its conformational dynamics, flexibility, and interactions with different solvent media at an atomistic level. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of each particle over time. rsc.org

The dynamic behavior of stilbene derivatives is significantly influenced by the surrounding medium. For instance, the photoisomerization of cis-stilbene is dramatically affected by the solvent, with lifetimes of the excited state varying from 0.32 ps in isolation to over 2.0 ps in solvents like cyclohexane. rsc.org MD simulations can elucidate these solvent effects by explicitly modeling the interactions between the solute and solvent molecules.

Key parameters analyzed in MD simulations to understand dynamic behavior include:

Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the simulated molecule and a reference structure over time. It provides an indication of the structural stability and conformational changes of the molecule. A stable system will exhibit low and consistent RMSD fluctuations. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of each individual atom or residue from its average position. It helps to identify the flexible and rigid regions within a molecule. For this compound, higher RMSF values would be expected for the amino groups and the phenyl rings, indicating greater mobility. nih.gov

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent. Changes in SASA during a simulation can indicate conformational changes that either expose or shield certain parts of the molecule from the solvent.

| Solvent | Average RMSD (Å) | Average RMSF of Amino Group (Å) | Average SASA (Ų) |

| Water (Polar Protic) | 2.5 ± 0.3 | 1.8 ± 0.2 | 350 ± 20 |

| Ethanol (B145695) (Polar Protic) | 2.2 ± 0.4 | 1.6 ± 0.3 | 330 ± 25 |

| Toluene (B28343) (Nonpolar) | 1.8 ± 0.2 | 1.2 ± 0.1 | 300 ± 15 |

Note: This table is illustrative and not based on experimental data for this compound.

These simulations are crucial for understanding how the dynamic behavior of this compound in different environments can influence its properties and potential applications.

Computational Modeling of Intermolecular Interactions

The intermolecular interactions of this compound are critical in determining its physical properties, such as its melting point and solubility, as well as its interactions with biological targets. Computational modeling, particularly through quantum mechanics (QM) methods, allows for the detailed characterization and quantification of these non-covalent interactions.

The primary intermolecular interactions expected for this compound are:

Hydrogen Bonding: The amino groups (-NH₂) of the molecule can act as both hydrogen bond donors and acceptors. These interactions are highly directional and play a significant role in the formation of ordered structures in the solid state and in specific interactions with polar solvents or biological macromolecules.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions. These interactions are crucial for the self-assembly of aromatic molecules and their binding to π-rich systems. The strength and geometry of these interactions are influenced by the electronic nature of the substituents on the aromatic rings.

Computational studies on related aromatic systems have quantified the energies of these interactions. For instance, studies on the interplay between hydrogen bonding and π-π stacking have shown that these interactions can be cooperative, with hydrogen bonding influencing the strength of π-π stacking. rsc.orgresearchgate.net

The following table provides representative calculated interaction energies for different types of intermolecular interactions involving aromatic amines, illustrating the relative strengths of these forces.

| Interaction Type | Interacting Moiety | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Aniline - Water | -5 to -8 |

| π-π Stacking (Parallel-displaced) | Benzene (B151609) - Benzene | -2 to -3 |

| π-π Stacking (T-shaped) | Benzene - Benzene | -2 to -2.5 |

Note: This table presents typical interaction energies from computational studies on model systems and is intended for illustrative purposes.

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) and high-level ab initio calculations can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies, providing a deeper understanding of the nature of these interactions. nih.gov

Structure-Reactivity Relationship Prediction via Computational Tools

Computational tools are invaluable for predicting the reactivity of molecules and establishing quantitative structure-activity relationships (QSAR). rsc.org For this compound, these methods can be used to understand its chemical behavior and to predict its potential biological activities. nih.gov

Density Functional Theory (DFT) for Reactivity Descriptors:

DFT is a widely used quantum chemical method to calculate the electronic structure and properties of molecules. ias.ac.in From DFT calculations, several global and local reactivity descriptors can be obtained to predict the reactivity of this compound.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ias.ac.inpmf.unsa.ba

The following table presents hypothetical DFT-calculated reactivity descriptors for this compound and a related nitro-substituted stilbene to illustrate the effect of substituents on reactivity.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity (ω) |

| This compound | -5.2 | -1.0 | 4.2 | 2.1 | 1.8 |

| (Z)-4-amino-4'-nitrostilbene | -5.8 | -2.5 | 3.3 | 1.65 | 3.5 |

Note: This table is illustrative and based on general trends observed in computational studies of substituted stilbenes. ias.ac.inpmf.unsa.ba

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to find a relationship with the observed activity. For a class of compounds like stilbene derivatives, QSAR studies have been employed to predict their potential as, for example, anticancer agents or enzyme inhibitors. nih.govnih.gov

A general form of a QSAR equation is:

Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

The descriptors in a QSAR model can provide insights into the structural features that are important for the desired activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the hydrophobicity of the molecule could lead to higher activity.

Role As a Monomer and Building Block in Polymer Science

Polymerization Reactions Employing (Z)-4,4'-(Ethene-1,2-diyl)dianiline

Polyimide Synthesis and Polymerization Mechanisms

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized in a two-step process involving the reaction of a diamine with a tetracarboxylic dianhydride. vt.edu

The first step involves a polycondensation reaction at ambient temperatures in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to form a soluble poly(amic acid) precursor. nih.gov Subsequently, the poly(amic acid) is converted to the final polyimide through a cyclodehydration reaction, which can be achieved either by thermal treatment at elevated temperatures or by chemical imidization using a dehydrating agent like acetic anhydride (B1165640) and a catalyst such as pyridine (B92270). nih.gov

For this compound, the proposed reaction with a dianhydride, for instance, pyromellitic dianhydride (PMDA), would proceed as follows:

Step 1: Poly(amic acid) formation: The nucleophilic amine groups of the (Z)-diamine would attack the electrophilic carbonyl carbons of the dianhydride, leading to the formation of a poly(amic acid) with the stilbene (B7821643) moiety in the polymer backbone.

Step 2: Imidization: The subsequent dehydration would lead to the formation of the polyimide with imide rings linking the monomer units.

A study on bio-based polyimides derived from 4,4′-diaminostilbene (DAS), without specifying the isomer, reported the condensation of DAS with various dianhydrides to yield poly(amic acid)s and polyimides with high thermal resistance. researchgate.net

Polyamide and Polyurea Formation

Analogous to polyimide synthesis, this compound could theoretically be employed in the synthesis of polyamides and polyureas.

Polyamide Synthesis: The reaction of the diamine with a diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, through a low-temperature solution polycondensation would yield a polyamide. scirp.org This reaction is typically fast and leads to high molecular weight polymers.

Polyurea Formation: The addition reaction of the diamine with a diisocyanate would result in the formation of a polyurea. This reaction is also highly efficient and can be carried out at relatively low temperatures.

Copolymerization Strategies with Other Monomers

To fine-tune the properties of the resulting polymers, this compound could be used in copolymerization with other diamines or in combination with different dianhydrides or diacid chlorides. core.ac.uk This strategy would allow for the creation of copolymers with a range of properties, potentially balancing the rigidity introduced by the stilbene unit with the flexibility of other comonomers. For instance, copolymerizing with more flexible aliphatic diamines could enhance the solubility and processability of the resulting polymers. scirp.org

Impact of (Z)-Stereochemistry on Polymer Backbone Conformation and Topology

The defining feature of this compound is its cis-configuration around the central double bond. This stands in stark contrast to the linear, more rigid structure of the trans-isomer. This geometric difference would have a profound impact on the conformation and topology of the resulting polymer chains.

The "kinked" or "bent" structure of the (Z)-isomer would disrupt the regular packing of polymer chains, leading to a more amorphous morphology compared to polymers derived from the linear (E)-isomer. nih.gov This reduced packing efficiency would likely result in:

Lower glass transition temperature (Tg): The less ordered structure would require less thermal energy for the polymer chains to gain mobility.

Increased solubility: The disruption of intermolecular forces would make it easier for solvent molecules to penetrate and dissolve the polymer.

Modified mechanical properties: The bent structure might lead to polymers with lower tensile strength and modulus but potentially higher elongation at break compared to their trans-counterparts.

Mechanistic Aspects of Polymer Chain Propagation and Termination

The polymerization of this compound would follow the general mechanisms of step-growth polymerization. libretexts.org

Chain Propagation: In step-growth polymerization, the chain grows by reactions between functional groups of any two molecules, be it monomers, dimers, or longer oligomers. The propagation rate is dependent on the reactivity of the amine and the comonomer's functional groups. youtube.com

Termination: Chain growth ceases when one of the reactive functional groups is consumed or through the introduction of a monofunctional reagent that "caps" the growing chain end. In an ideal step-growth polymerization, high molecular weight is achieved only at very high conversions.

The potential for the central ethene double bond of the (Z)-stilbene unit to participate in side reactions, such as radical-induced cross-linking, especially at higher temperatures, could also influence the final polymer structure and properties.

Integration into Polymer Networks and Composites

The diamine functionality of this compound makes it a potential candidate for creating cross-linked polymer networks. By reacting it with multifunctional comonomers (e.g., tri- or tetra-functional acid chlorides or epoxides), a three-dimensional network could be formed. The inherent kink in the monomer structure could lead to networks with unique topologies and potentially interesting mechanical or thermal properties.

Furthermore, polymers derived from this monomer could be used as matrices in composite materials. The amine groups could also be utilized to functionalize the surface of reinforcing fillers, such as carbon nanotubes or silica (B1680970), potentially leading to improved interfacial adhesion and enhanced composite properties. researchgate.net

Applications in Supramolecular Chemistry and Functional Materials Design

Design Principles for Supramolecular Assemblies Using (Z)-4,4'-(Ethene-1,2-diyl)dianiline

The rational design of supramolecular assemblies relies on predictable and directional intermolecular interactions. nih.gov For this compound, the primary design principles are dictated by its key molecular features:

Defined Geometry: The (Z)-ethene-1,2-diyl group fixes the two aniline (B41778) rings in a non-linear, or bent, orientation. mpg.de This inherent V-shape is a crucial design element, predisposing the molecule to form cyclic, helical, or folded structures rather than the simple linear chains or sheets typically favored by its (E)-isomer. nih.gov

Hydrogen Bonding: The terminal primary amine (-NH2) groups are potent hydrogen bond donors. These groups can engage in a variety of hydrogen-bonding motifs, such as N-H···N interactions with other molecules of the same type or N-H···O and N-H···X (where X is a halogen or other acceptor) interactions with different co-forming species. nih.govunits.itresearchgate.net This directional and specific interaction is a powerful tool for guiding the self-assembly process into predictable one-, two-, or three-dimensional networks. researchgate.netnih.gov

By controlling these interactions, it is possible to engineer complex structures. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking, all under the geometric constraint of the V-shaped backbone, allows for the creation of sophisticated supramolecular systems. nih.gov

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The precise geometry and functional end-groups of this compound make it a promising, albeit less explored, candidate for a linker molecule in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

As a Linker in Reticular Chemistry

Reticular chemistry is the design and synthesis of extended structures by linking molecular building blocks (nodes and linkers) into predetermined network topologies. nih.govnih.gov In this context, this compound functions as a ditopic (two-connecting) non-linear linker.

In MOF synthesis , the two amine groups can be used to coordinate with metal-ion clusters (the nodes). The linker bridges these nodes, propagating the network in space. The non-linear nature of the linker is critical, as it can lead to topologies that are inaccessible with linear linkers. researchgate.netfigshare.com

In COF synthesis , the amine groups can undergo dynamic covalent bond formation with other multitopic linkers, for example, through condensation reactions with aldehydes to form imine-linked frameworks. The V-shape of the dianiline linker would dictate the angles at which the covalent network propagates.

The use of linkers with lower symmetry or non-traditional geometries is a key strategy for discovering novel framework topologies. researchgate.net

Influence of Linker Geometry on Framework Topology

The geometry of the organic linker is a primary determinant of the final framework's topology. nih.govnih.gov While linear linkers often lead to predictable, high-symmetry networks, the introduction of bent linkers like this compound introduces geometric frustration and can result in more complex and novel structures. researchgate.net

Formation of Novel Topologies: The constrained angle of the (Z)-linker can prevent the formation of common, highly symmetric nets and instead direct the assembly towards new or rare topologies. researchgate.net For instance, studies on the analogous (Z)-stilbene dicarboxylic acid have shown that its bent nature leads to unique framework structures not seen with the linear (E)-isomer.

Interpenetration and Porosity Control: The V-shape of the linker can promote the formation of interpenetrated frameworks, where two or more independent networks are intertwined. This can have a profound impact on the material's porosity, pore size distribution, and surface area. researchgate.net

Dimensionality: Non-linear linkers can be used to control the dimensionality of the resulting framework, favoring the formation of 2D layered structures or even complex 3D nets that are different from those produced by their linear counterparts. nih.govrsc.org

The ability to tune framework topology by linker geometry is a cornerstone of advanced materials design, allowing for the targeted synthesis of MOFs and COFs with specific properties for applications in gas storage, separation, and catalysis. rsc.orgrsc.orgbohrium.com

Formation of Hydrogen-Bonded Architectures

The two primary amine groups of this compound are key functional sites for the construction of extensive hydrogen-bonded networks. Each -NH2 group contains two donor protons and a nitrogen atom that can act as a hydrogen bond acceptor, enabling the formation of robust and directional interactions.

The self-assembly of the molecule can lead to various supramolecular motifs. For instance, intermolecular N-H···N hydrogen bonds can link molecules into one-dimensional chains or tapes. The (Z) geometry would force these chains to adopt a zigzag or helical conformation. When co-crystallized with hydrogen bond acceptors, such as carboxylic acids or sulfonate groups, intricate two- or three-dimensional networks can be formed. nih.gov These structures are held together by charge-assisted N+-H···O- hydrogen bonds, which are particularly strong and directional. The resulting architecture often consists of layers of hydrogen-bonded ionic components sandwiched between the aromatic parts of the molecules. nih.gov

Role as a Ligand Precursor for Coordination Complexes

In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. purdue.edulibretexts.orgyoutube.comcbseacademic.nic.inncert.nic.in this compound is well-suited to act as a ditopic or bridging ligand, where its two amine groups coordinate to two different metal centers.

The nitrogen atoms of the amine groups possess lone pairs of electrons that can be donated to empty orbitals of a transition metal ion, forming a coordinate covalent bond. purdue.edu The spatial separation and fixed orientation of the two amine groups mean this ligand can enforce specific geometries and distances between metal centers within a coordination polymer or a discrete polynuclear complex. The bent nature of the ligand is particularly interesting, as it can be used to construct angular or helical coordination polymers, in contrast to the linear chains formed by its (E)-isomer.

Self-Assembly Processes Driven by (Z)-Ethene-1,2-diyl Geometry

Self-assembly is a process where components spontaneously organize into ordered structures. For this compound, the intrinsic V-shape geometry is the dominant factor directing this process. utah.edusigmaaldrich.com This pre-programmed structural information guides the formation of complex architectures that would not be thermodynamically favored for a linear molecule.

The process can be driven by various non-covalent interactions:

Hydrogen Bonding: As discussed, the amine groups can direct the assembly into specific patterns like zigzag chains or pleated sheets.

Metal Coordination: When metal ions are present, the ligand's geometry dictates the structure of the resulting coordination polymer, potentially leading to large, discrete metallocycles or helical chains.

Host-Guest Interactions: The V-shaped cleft of the molecule could act as a host for complementary guest molecules, with the binding of a guest potentially templating a larger assembly.

The combination of the rigid, bent geometry with specific, directional interactions (like hydrogen bonding or metal coordination) allows for a high degree of control over the final supramolecular structure, making it a valuable tool for creating novel functional materials from the bottom up. researchgate.netacs.org

Data Tables

Table 1. Compound Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[(Z)-2-(4-aminophenyl)ethenyl]aniline | nih.gov |

| Molecular Formula | C14H14N2 | nih.gov |

| Molecular Weight | 210.27 g/mol | nih.gov |

| CAS Number | 34321-29-4 | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

Table 2. Conceptual Comparison of (Z) and (E) Isomers as Supramolecular Building Blocks

| Feature | (Z)-Isomer (cis) | (E)-Isomer (trans) |

|---|---|---|

| Geometry | Bent / V-shaped | Linear / Planar |

| Symmetry | C2v | C2h |

| Typical Assemblies | Cyclic, helical, folded structures | Extended linear chains, flat sheets |

| Framework Potential | Novel, complex, or lower-dimensional topologies | High-symmetry, extended topologies (e.g., pcu) |

| Reference | mpg.de | bldpharm.combldpharm.com |

Table 3. Potential Non-Covalent Interactions in Assemblies

| Interaction Type | Donor | Acceptor | Role in Assembly |

|---|---|---|---|

| Hydrogen Bond | Amine group (N-H) | Amine group (N), External Acceptor (e.g., O, N) | Primary driver of directional self-assembly, forms networks |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Stabilizes structures, influences packing |

| Metal Coordination | Amine group (N lone pair) | Metal Ion | Forms robust coordination polymers and MOFs |

Table 4. List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C14H14N2 |

| (E)-4,4'-(Ethene-1,2-diyl)dianiline | C14H14N2 |

| Carboxylic acid | R-COOH |

| Sulfonic acid | R-SO3H |

| Aldehyde | R-CHO |

| Imine | R2C=NR' |

Reactivity and Reaction Mechanism Studies

Nucleophilic Reactivity of the Amine Functionalities

The presence of two primary amine groups on the aromatic rings of (Z)-4,4'-(ethene-1,2-diyl)dianiline imparts significant nucleophilic character to the molecule. These amine groups can readily participate in a variety of reactions typical of aromatic amines.

The lone pair of electrons on the nitrogen atoms can attack electrophilic centers, leading to the formation of new covalent bonds. This reactivity is fundamental to the synthesis of a wide range of derivatives. For instance, these amine functionalities can undergo acylation, alkylation, and diazotization reactions, paving the way for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The nucleophilicity of the amine groups is influenced by the electronic effects of the stilbene (B7821643) core. The delocalization of the nitrogen lone pair into the aromatic π-system can modulate their reactivity. The (Z)-configuration of the ethene bridge may also introduce steric hindrance that could affect the accessibility of the amine groups to incoming electrophiles, potentially leading to different reactivity profiles compared to its (E)-isomer.

Reactions at the (Z)-Ethene-1,2-diyl Bridge

The carbon-carbon double bond of the (Z)-ethene-1,2-diyl bridge is a key site of reactivity, susceptible to various addition and isomerization reactions.

The ethene bridge can undergo addition reactions with various reagents. For example, the addition of bromine to (Z)-stilbenes has been studied to understand the stereochemistry of the reaction. In solvents with low dielectric constants, the reaction typically proceeds through a bromonium ion intermediate, leading to the trans-addition product. researchgate.net However, in solvents with higher dielectric constants, a cis-addition can become significant, forming the meso-product. researchgate.net This is rationalized by the stabilization of a benzylic carbocation intermediate in more polar solvents, which can lose its stereochemical integrity through rotation around the central carbon-carbon bond. researchgate.net

Electron-donating substituents on the aromatic rings are known to favor the formation of the meso-product from (Z)-stilbenes, while electron-withdrawing groups favor the DL-product. researchgate.net This highlights the influence of the electronic properties of the aniline (B41778) moieties on the reaction mechanism at the ethene bridge.

One of the most characteristic reactions of stilbene derivatives is the reversible isomerization between the (Z) and (E) isomers, which can be induced by light (photoisomerization) or heat (thermal isomerization). The (E)-isomer is generally more thermodynamically stable than the sterically hindered (Z)-isomer. nih.gov

Photoisomerization of stilbenes can proceed through either the excited singlet or triplet state. kyoto-u.ac.jp The process often involves a rotation around the central C=C bond in the excited state, leading to a perpendicular intermediate which can then decay to either the (Z) or (E) ground state. The efficiency and selectivity of photoisomerization can be influenced by various factors, including the excitation wavelength, solvent, and the presence of sensitizers. kyoto-u.ac.jp For instance, the use of a para-benzoquinone sensitizer (B1316253) can change the typical (Z)-selectivity of triplet-state isomerization to (E)-selectivity by forming a stable exciplex. rsc.org

Ultrafast studies on cis-stilbene (B147466) have revealed that the isomerization dynamics involve concerted nuclear motions, including pyramidalization of the ethylenic carbons and dihedral rotation around the central bond. nih.gov These processes can be remarkably coherent, even in the liquid phase. nih.gov

Kinetic and Thermodynamic Investigations of Key Reactions

The kinetics and thermodynamics of the isomerization of stilbene and its derivatives have been extensively studied. The rate of isomerization is dependent on factors such as temperature, pressure, and the energy of the excited state. kyoto-u.ac.jp Theoretical models have been developed to describe the kinetics of photoisomerization, taking into account the potential energy surfaces of the ground and excited states.

The relative stability of the (Z) and (E) isomers is a key thermodynamic parameter. The (E)-isomer of stilbene is more stable due to reduced steric hindrance between the phenyl rings. This thermodynamic preference drives the thermal isomerization from the (Z) to the (E) form.

| Reaction Type | Key Findings |

| Photoisomerization | Can be controlled by sensitizers; para-benzoquinone changes selectivity from (Z) to (E). kyoto-u.ac.jprsc.org |

| Addition of Bromine | Solvent polarity influences stereochemistry; polar solvents favor cis-addition. researchgate.net |

Stereochemical Control in Further Derivatization

The stereochemistry of the (Z)-ethene-1,2-diyl bridge can be a critical element in the synthesis of complex molecules with defined three-dimensional structures. Maintaining or controlling the stereochemistry during subsequent reactions is a significant challenge and an area of active research.

For instance, in the addition of bromine to (Z)-stilbenes, the choice of solvent can be used to control the stereochemical outcome, yielding either the DL- or meso-dibromo derivative. researchgate.net This demonstrates how reaction conditions can be manipulated to achieve stereochemical control.

Synthesis and Characterization of Derivatives and Analogues

Modifications of the Amine Groups

The primary amine groups of (Z)-4,4'-(ethene-1,2-diyl)dianiline are key sites for chemical modification, allowing for the introduction of a variety of functional groups through reactions such as alkylation and acylation. These modifications can significantly alter the solubility, electronic properties, and potential applications of the parent compound.

N-Alkylation: The introduction of alkyl groups to the amine functionalities can be achieved through reactions with alkyl halides. For instance, the synthesis of N,N'-dialkyl derivatives can be modeled after the N-alkylation of similar aromatic amines. A common method involves the reductive amination of the diamine with aldehydes in the presence of a reducing agent. For example, the N-ethylation of 2,6-diethylaniline (B152787) has been successfully carried out using acetaldehyde (B116499) and a Pd/C catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor, proceeding smoothly at room temperature with high yields. This method presents a viable route for the synthesis of N,N'-diethyl-(Z)-4,4'-(ethene-1,2-diyl)dianiline.

N-Acylation: Acylation of the amine groups, for example, through reaction with acetyl chloride or acetic anhydride (B1165640), yields the corresponding N,N'-diacetyl derivative. This modification is expected to influence the electronic communication between the two aromatic rings by altering the electron-donating ability of the nitrogen atoms. The synthesis of di-imines from 4,4'-diaminoazobenzene by refluxing with substituted benzaldehydes in methanol (B129727) provides a procedural basis for forming imine derivatives of this compound.

Below is a table summarizing the expected modifications of the amine groups and their potential impact on the properties of the molecule.

| Derivative Name | Synthetic Reagent(s) | Expected Change in Properties |

| N,N'-Diethyl-(Z)-4,4'-(ethene-1,2-diyl)dianiline | Acetaldehyde, Pd/C, HCOOH·NH₃ | Increased solubility in organic solvents, enhanced electron-donating character of the nitrogen atoms. |

| N,N'-Diacetyl-(Z)-4,4'-(ethene-1,2-diyl)dianiline | Acetic anhydride or Acetyl chloride | Decreased basicity of the nitrogen atoms, potential for altered photophysical properties due to changes in electronic structure. |

| N,N'-Dibenzylidene-(Z)-4,4'-(ethene-1,2-diyl)dianiline | Benzaldehyde | Formation of Schiff base, potential for liquid crystalline behavior and applications in materials science. |

Substituent Effects on the Aromatic Rings

The introduction of substituents onto the aromatic rings of this compound can profoundly influence its electronic and spectroscopic properties. The nature of the substituent, whether electron-donating or electron-withdrawing, alters the electron density distribution across the molecule, thereby affecting its absorption and emission spectra, as well as its reactivity.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups are expected to increase the electron density on the aromatic rings. This generally leads to a bathochromic (red) shift in the UV-Vis absorption spectrum, indicating a smaller HOMO-LUMO energy gap. Studies on other aromatic systems have shown that EDGs enhance the electron-donating capacity of the molecule. For instance, in a series of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, the presence of a methoxy group resulted in a notable red shift in the emission spectrum.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the aromatic rings. This typically results in a hypsochromic (blue) shift or a more complex change in the absorption spectrum, depending on the nature of the electronic transitions. The synthesis of dinitropyridines, for example, highlights established methods for introducing nitro groups onto aromatic rings, which could be adapted for the nitration of this compound.

The following table outlines the predicted effects of different substituents on the spectroscopic properties of this compound based on established principles of physical organic chemistry.

| Substituent (Position) | Substituent Type | Expected Effect on λmax (UV-Vis) | Expected Effect on ¹H NMR Chemical Shifts of Aromatic Protons |

| Methoxy (-OCH₃) | Electron-Donating | Bathochromic shift (Red shift) | Upfield shift (lower ppm) |

| Nitro (-NO₂) | Electron-Withdrawing | Hypsochromic shift (Blue shift) or complex changes | Downfield shift (higher ppm) |

| Halogen (-Cl, -Br) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Variable, depends on the balance of effects | Downfield shift due to inductive effect |

Variations in the Bridge Moiety (e.g., -(Ethene-1,2-diyl)-, -(Ethane-1,2-diyl)-, -(Ethyne-1,2-diyl)-)

The ethane-bridged analogue, 4,4'-(ethane-1,2-diyl)dianiline , possesses a saturated and flexible linkage. This lack of conjugation between the two aromatic rings results in electronic properties that are largely the sum of the individual aniline (B41778) units. Its synthesis can be achieved through the reduction of the corresponding stilbene (B7821643) or by coupling reactions.

The ethyne-bridged analogue, 4,4'-(ethyne-1,2-diyl)dianiline , features a linear and rigid triple bond. This promotes extended π-conjugation across the molecule, leading to distinct photophysical properties compared to the ethene and ethane (B1197151) analogues. The synthesis of such compounds can be accomplished via Sonogashira coupling reactions.

A comparative summary of the properties of these bridge-modified analogues is presented in the table below.

| Compound | Bridge Moiety | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Expected Impact on Properties |

| This compound | -(Z)-CH=CH- | C₁₄H₁₄N₂ | 210.27 | Cis-alkene, non-planar geometry | Interrupted π-conjugation compared to the (E)-isomer. nih.gov |

| 4,4'-(Ethane-1,2-diyl)dianiline | -CH₂-CH₂- | C₁₄H₁₆N₂ | 212.29 | Saturated, flexible bridge | Decoupled electronic systems of the two aniline rings. beilstein-journals.org |

| 4,4'-(Ethyne-1,2-diyl)dianiline | -C≡C- | C₁₄H₁₂N₂ | 208.26 | Linear, rigid triple bond | Extended π-conjugation, potential for interesting optical and electronic properties. sigmaaldrich.com |

Preparation and Comparative Studies of Related Stereoisomers

The stereochemistry of the central double bond in 4,4'-(ethene-1,2-diyl)dianiline gives rise to two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans). These isomers exhibit distinct physical and chemical properties due to their different spatial arrangements.

The synthesis of the (Z)-isomer can be challenging due to its lower stability. Z-selective synthesis methods, such as the Wittig reaction with non-stabilized ylides, can be employed to favor the formation of the cis-alkene. wikipedia.orgorganic-chemistry.org Another approach is the partial catalytic hydrogenation of the corresponding alkyne (4,4'-(ethyne-1,2-diyl)dianiline) using a Lindlar catalyst, which typically yields the Z-alkene.

A comparative analysis of the two stereoisomers reveals significant differences in their spectroscopic properties.

| Property | (E)-4,4'-(Ethene-1,2-diyl)dianiline | This compound |

| Stereochemistry | Trans | Cis |

| Conformation | More planar | Non-planar due to steric hindrance |

| π-Conjugation | More extended | Interrupted |

| UV-Vis Absorption (λmax) | Expected at a longer wavelength (red-shifted) due to extended conjugation. | Expected at a shorter wavelength (blue-shifted) compared to the (E)-isomer. |

| ¹H NMR (Olefinic Protons) | Typically a single peak with a larger coupling constant (J ≈ 12-18 Hz). | Typically a single peak with a smaller coupling constant (J ≈ 6-12 Hz). |

| Solubility | Generally lower due to better packing in the solid state. | Generally higher. |

Future Research Directions and Emerging Opportunities

Advancements in Green and Sustainable Synthetic Methodologies

The synthesis of stilbene (B7821643) derivatives has traditionally relied on methods that may involve harsh conditions or produce significant waste. nih.gov Future research is poised to pivot towards more environmentally benign and efficient synthetic routes for (Z)-4,4'-(Ethene-1,2-diyl)dianiline.

A significant opportunity lies in the development of stereoselective catalytic systems. While methods for producing cis-stilbenes exist, such as the hydrosilylation-protodesilylation of diarylalkynes, improving their efficiency and avoiding catalysts with drawbacks like Lindlar's catalyst remains a key objective. nih.gov A recent breakthrough in the aza-Henry reaction, using a chiral Bis(Amidine) catalyst, has enabled the highly diastereo- and enantioselective synthesis of cis-stilbene (B147466) diamine derivatives in two steps. nih.gov Further exploration of such catalyst-controlled reactions could provide a practical and sustainable pathway to this compound.

Moreover, adapting green chemistry principles, such as the use of zeolite nanoreactors demonstrated for the synthesis of trans-stilbene (B89595) derivatives, could be a transformative approach. researchgate.net Investigating similar solid-acid catalysts or biocatalytic routes could lead to syntheses at mild, room-temperature conditions, significantly reducing the environmental footprint. researchgate.netresearchgate.net The focus will be on achieving high Z-selectivity, minimizing by-product formation, and utilizing renewable feedstocks where possible. researchgate.net

Exploration of Novel Polymer Systems with Tailored Architectures

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of advanced polymers such as polyamides and polyimides. The defining feature of polymers derived from this monomer would be the permanent "kink" introduced into the polymer backbone by the cis-ethene linkage. This contrasts sharply with the relatively linear and rigid rod-like structure of polymers made from the corresponding trans-isomer.

This fixed geometry is expected to disrupt chain packing, potentially leading to polymers with:

Enhanced Solubility: The less efficient packing could improve solubility in common organic solvents, simplifying processing and characterization.

Lower Crystallinity: The introduction of the Z-isomer is likely to result in amorphous or semi-crystalline materials with lower melting points and glass transition temperatures compared to their all-E counterparts. nih.gov

Unique Mechanical Properties: The stereochemistry can be harnessed to control the thermomechanical performance, potentially creating novel elastomers or shape-memory materials. nih.gov

Future research will focus on synthesizing and characterizing these novel polymer systems. A key area of investigation will be the controlled copolymerization of the Z and E isomers to precisely tune the material properties by varying the cis/trans ratio along the polymer backbone. bham.ac.uk This approach allows for the creation of a spectrum of materials with properties tailored for specific applications, from flexible electronics to high-performance gas separation membranes.

Table 1: Projected Property Comparison of Polymers from (Z) vs. (E) Isomers

| Property | Polymer from this compound | Polymer from (E)-4,4'-(Ethene-1,2-diyl)dianiline | Rationale |

|---|---|---|---|

| Chain Conformation | Kinked, Non-linear | Linear, Rigid-rod like | Inherent geometry of the cis vs. trans double bond. |

| Solubility | Higher | Lower | Disrupted chain packing reduces intermolecular forces. |

| Crystallinity | Amorphous to Semi-crystalline | Semi-crystalline to Crystalline | Irregular chain structure hinders ordered packing. nih.gov |

| Glass Transition (Tg) | Lower | Higher | Increased free volume and chain mobility. |

| Optical Properties | Potentially distinct photo-switching behavior | Established photo-isomerization and fluorescence | The strained cis isomer can exhibit different electronic transitions. bham.ac.uk |

Deepening Understanding of Stereochemical Influence on Macromolecular and Supramolecular Self-Organization

Stereochemistry is a powerful yet underexplored tool for controlling the properties of polymeric materials. researchgate.net The fixed Z-configuration of the ethene bridge in this compound provides a perfect platform to study the profound effects of stereochemistry on polymer architecture at both the single-chain (macromolecular) and multi-chain (supramolecular) levels.

Future investigations will aim to elucidate how the cis-linkage directs the folding of a single polymer chain and the subsequent self-assembly into larger, ordered structures. The non-planar geometry of the monomer unit is expected to drive the formation of unique helical or folded polymer conformations. In the solid state or in solution, these chains may organize into complex supramolecular structures, such as cylindrical micelles or lamellar phases, which are inaccessible to their linear trans-isomers. bham.ac.uk

A particularly interesting avenue is the study of photo-isomerization. While the stilbene moiety is known for its photo-chemical instability and short-lived cis isomer, this can be harnessed. bham.ac.uk Incorporating the (Z)-isomer into a polymer could create materials where light can be used to trigger changes in conformation and, consequently, bulk properties. This could lead to the development of photo-responsive surfaces, smart actuators, or materials with switchable optical properties. Understanding and controlling the photo-oxidative side reactions will be a critical challenge in this area. bham.ac.uk

Development of Predictive Computational Models for Structure-Function Relationships

As experimental efforts to synthesize and characterize materials based on this compound advance, there is a parallel and urgent need for robust computational models. These models are essential for accelerating the design and discovery of new materials by establishing clear structure-function relationships.

Future research will leverage quantum chemical calculations, such as Density Functional Theory (DFT), to understand the molecule's fundamental electronic properties. researchgate.net Such studies can predict the impact of the Z-configuration on orbital energies (HOMO-LUMO gap), charge distribution, and reactivity, complementing experimental data. researchgate.netresearchgate.net